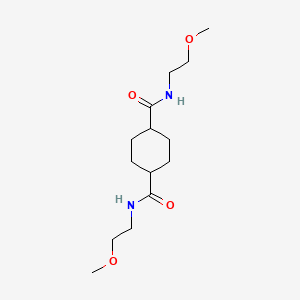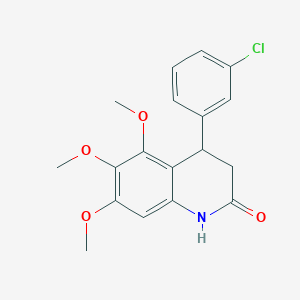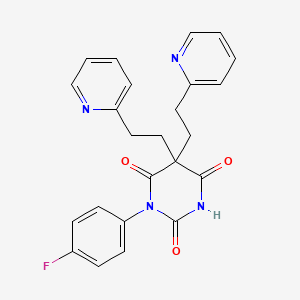
1-N,4-N-bis(2-methoxyethyl)cyclohexane-1,4-dicarboxamide
Übersicht
Beschreibung
N,N’-bis(2-methoxyethyl)-1,4-cyclohexanedicarboxamide is a chemical compound with a unique structure that includes two methoxyethyl groups attached to a cyclohexane ring through amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methoxyethyl)-1,4-cyclohexanedicarboxamide typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-methoxyethyl)-1,4-cyclohexanedicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(2-methoxyethyl)-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(2-methoxyethyl)-1,4-cyclohexanedicarboxamide has several applications in scientific research:
Polymer Science: It is used as a monomer or comonomer in the synthesis of thermoresponsive polymers, which have applications in drug delivery and smart materials.
Materials Engineering: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and biomedical engineering.
Wirkmechanismus
The mechanism of action of N,N’-bis(2-methoxyethyl)-1,4-cyclohexanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s amide linkages and methoxyethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biological and chemical processes, making it a valuable compound for research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-methoxyethyl)acrylamide: A thermoresponsive polymer with similar functional groups.
N,N-dimethylacrylamide: Another polymer with comparable properties but different structural features.
N,N-bis(2-ethoxyethyl)acrylamide: A related compound with ethoxyethyl groups instead of methoxyethyl groups.
Uniqueness
N,N’-bis(2-methoxyethyl)-1,4-cyclohexanedicarboxamide is unique due to its cyclohexane core, which imparts specific mechanical and thermal properties to the compound. This structural feature distinguishes it from other similar compounds and makes it particularly useful in applications requiring enhanced stability and performance.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(2-methoxyethyl)cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-19-9-7-15-13(17)11-3-5-12(6-4-11)14(18)16-8-10-20-2/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHPCWIGFBQFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCC(CC1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid](/img/structure/B4218168.png)
![ethyl 4-(3-nitrophenyl)-2-oxo-6-{[(1,1,3,3-tetramethylbutyl)amino]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4218175.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4218176.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B4218180.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B4218186.png)
![2-{[4-(benzyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4218193.png)
![2-[(1,1-dioxido-1-benzothien-3-yl)thio]aniline](/img/structure/B4218211.png)
![N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4218223.png)

![3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B4218232.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4218240.png)

![2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B4218266.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4218271.png)
